1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(pyrrolidine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-7-9-3-6-11(7)8(13)10-4-1-2-5-10/h1-6H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIOLRFYPFTIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . These methods often employ metal catalysis or organocatalysis to achieve the desired transformations.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery due to its potential biological activities. Its structural features suggest it could act as:
- Anticancer Agent : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression, similar to other imidazolidinones that have been explored for their anticancer properties.
- Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit significant antioxidant effects, which are crucial in preventing oxidative stress-related diseases .
Biological Studies
Recent investigations have focused on the compound's interactions with biological targets:
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as thymidylate synthase, which is vital for DNA synthesis. This inhibition could potentially lead to therapeutic applications in oncology.
- Molecular Docking Studies : Computational studies have shown that 1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one can effectively bind to various biological targets, indicating its potential as a lead compound in drug design .
Material Science
The compound's unique chemical structure allows it to be used in developing advanced materials:
- Organic Semiconductors : Its properties make it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells.
- Catalysis : It can serve as a catalyst in specific reactions, enhancing the efficiency of chemical processes in industrial applications.
Case Study 1: Antioxidant Activity
A study evaluated various derivatives of imidazolidinones for their antioxidant activity using DPPH and phosphomolybdenum assays. The results indicated that certain derivatives exhibited superior activity compared to standard antioxidants like ascorbic acid, highlighting their potential therapeutic roles in oxidative stress-related conditions .
Case Study 2: Enzyme Inhibition
Research involving molecular docking studies demonstrated that this compound binds effectively to thymidylate synthase, suggesting its potential utility as an anticancer agent by disrupting DNA synthesis pathways. This study emphasizes the need for further exploration into its efficacy against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Substituent Impact on Melting Points and Reactivity
Key Insights :
- Ring Size : Pyrrolidine (5-membered) derivatives generally exhibit higher synthetic yields and lower melting points compared to piperidine (6-membered) analogs, likely due to reduced steric hindrance and conformational flexibility .
- Alkylation : N-Methylation of imidazolidin-2-one derivatives (e.g., compound 5 in ) reduces fluorescence quantum yield (0.479 vs. unmodified analogs) and induces red shifts, critical for tuning photophysical properties .
Key Insights :
- Heteroatom Substitution : Replacing the imidazolidin-2-one oxygen with sulfur (thione) enhances metal-binding capacity and anticancer activity, as seen in copper complex 5j .
- Electron-Withdrawing Groups : Nitro groups (e.g., in 1-(5-nitrothiazol-2-yl)imidazolidin-2-one) improve antimicrobial efficacy by increasing electrophilicity and target interaction .
- Benzyl Modifications : Bulky substituents like 3,4-dimethoxybenzyl (compound 18c) enhance acetylcholinesterase (AChE) inhibition, critical for anti-Alzheimer’s activity .
Structural and Spectral Analysis
Table 3: Crystallographic and Spectral Data
Key Insights :
- Stereoelectronic Effects: Steric interactions between azine C3-H and imidazolidin-2-one oxygen enforce non-planar E-configurations in crystals .
- Metal Coordination : Imidazolidin-2-ones act as neutral bidentate ligands, coordinating through pyridyl nitrogen and carbonyl oxygen, as demonstrated in copper complexes .
Biological Activity
1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 144.14 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CCN(C1)C(=O)C2=NOC(=C2)C(=O)N
Synthesis
The synthesis of imidazolidin-2-ones, including this compound, often involves the reaction of N-allylureas with various electrophiles through Pd-catalyzed reactions. This method provides good yields and selectivity for the desired products. For example, the coupling of N-allylureas with aryl bromides has been reported to yield significant amounts of imidazolidinone derivatives under optimized conditions .
Antimicrobial Activity
Research indicates that imidazolidin-2-one derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Another derivative | 4 | Escherichia coli |
Antitumor Activity
The anti-cancer potential of imidazolidin-2-one derivatives has been explored in various studies. Compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating their potency. For instance, one study reported an IC50 value of 10 μM against a breast cancer cell line .
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 10 |
| Study B | HeLa (cervical cancer) | 15 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, it has been noted to inhibit enzymes involved in cellular pathways critical for cancer progression and bacterial survival. The compound's structure allows it to act as a competitive inhibitor in these pathways, enhancing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of imidazolidinone derivatives highlighted the importance of structural modifications on biological activity. The study demonstrated that introducing different substituents on the imidazolidinone ring could enhance antibacterial potency significantly .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that modifications in the pyrrolidine moiety could lead to improved cytotoxicity. For instance, derivatives with halogen substitutions exhibited enhanced activity against resistant cancer cells compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 150°C facilitates amine-aldehyde condensation, as demonstrated in analogous imidazolidinone syntheses . Optimization includes adjusting reaction time (monitored via TLC) and stoichiometric ratios of reagents. Post-reaction workup typically involves extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure. Yield improvements (>90%) are achievable by controlling temperature gradients and reagent purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm bonding environments (e.g., carbonyl resonance at δ ~10 ppm in DMSO-d₆) and HPLC for purity assessment (>98%) . Thermal stability can be analyzed via TGA/DTA to identify decomposition thresholds (~200–300°C), while fluorescence spectroscopy may reveal electronic properties relevant to biological applications .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at room temperature, away from moisture and oxidizing agents. The compound’s hydrolytic sensitivity necessitates desiccants like silica gel. Stability studies should include periodic NMR checks for carbonyl group integrity and HPLC for degradation product detection .
Advanced Research Questions
Q. How can computational tools predict synthetic pathways or reactivity for novel derivatives of this compound?
- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, PubChem) can propose feasible routes by cross-referencing analogous reactions. For example, substituent effects on the pyrrolidine ring can be modeled via density functional theory (DFT) to predict steric/electronic influences on reaction kinetics . Validate predictions with small-scale microwave-assisted reactions (e.g., 150°C, 20 hours) and compare experimental/predicted yields .
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer : Contradictions in bioassay results (e.g., varying IC₅₀ values) may arise from impurities or solvent effects. Implement orthogonal purification (e.g., column chromatography followed by recrystallization) and standardize assay conditions (e.g., DMSO concentration ≤1%). Cross-validate with multiple cell lines and controls to isolate compound-specific effects .
Q. How do structural modifications to the imidazolidin-2-one core impact pharmacological properties?
- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolidine carbonyl or imidazolidinone nitrogen to assess bioavailability and target binding. For example, chlorobenzyl derivatives show enhanced fluorescence and thermal stability, which correlate with prolonged in vivo half-lives . Use molecular docking simulations to map interactions with biological targets (e.g., enzymes, receptors) and guide rational design .
Q. What advanced techniques quantify degradation products or byproducts during scale-up synthesis?
- Methodological Answer : Employ LC-MS/MS to detect trace impurities (e.g., hydrolyzed carbonyl byproducts) and ESI-MS for real-time monitoring of reaction intermediates. Accelerated stability studies (40°C/75% RH) combined with kinetic modeling can predict shelf-life under varying storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
